4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12(22)13-6-8-14(9-7-13)18(23)21-19-20-17(11-25-19)15-4-3-5-16(10-15)24-2/h3-11H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHSGHNGOXOPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of 4-acetylbenzoic acid with 4-(3-methoxyphenyl)-1,3-thiazol-2-amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can also enhance the efficiency of the reaction. Additionally, the implementation of green chemistry principles, such as the use of solvent-free conditions or environmentally benign solvents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitro compounds
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Reduction: Formation of 4-(hydroxymethyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Substitution: Formation of various substituted thiazole derivatives depending on the reagent used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of thiazole can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Aspergillus niger and Aspergillus oryzae . The effectiveness of these compounds often correlates with their structural characteristics, including the presence of substituents like methoxy groups.
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer potential. The incorporation of various substituents can enhance their cytotoxicity against cancer cell lines. For example, studies have indicated that certain thiazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
Acetylcholinesterase Inhibition
There is growing interest in the development of acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to 4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide have shown promising results in inhibiting acetylcholinesterase activity, thereby potentially improving cognitive function by increasing acetylcholine levels in the brain .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of thiazole derivatives similar to this compound:
- A study conducted by Prajapati et al. synthesized various thiazole derivatives and evaluated their antimicrobial activity using standard microbiological methods . The findings revealed that certain derivatives exhibited strong antibacterial and antifungal activity.
- Another investigation focused on the anticancer properties of thiazole derivatives, demonstrating their potential in inducing apoptosis in cancer cells through specific biochemical pathways .
Mechanism of Action
The mechanism of action of 4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in cell growth and apoptosis.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- CAS Number : 536731-43-8
- Molecular Formula : C₁₉H₁₆N₂O₃S
- Molecular Weight : 352.41 g/mol
- Purity : 90% (available in 1 mg, 5 mg, and 10 mg quantities) .
This compound features a benzamide core substituted with an acetyl group at the para position and a 1,3-thiazole ring bearing a 3-methoxyphenyl substituent.
Comparative Analysis with Structurally Related Compounds
Substituent Effects on the Thiazole Ring
Compounds with modifications to the thiazole ring’s aryl group demonstrate significant variations in bioactivity and physicochemical properties:
Key Observations :
Benzamide Core Modifications
Variations in the benzamide moiety influence binding affinity and metabolic stability:
Key Observations :
- Hydrazine-ylidene derivatives (EMAC2060/2061) face synthetic challenges, whereas the target compound’s synthesis (via amide coupling) appears more straightforward .
Biological Activity
4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in recent years for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 335.37 g/mol. It features a thiazole ring, which is known for contributing to various biological activities, particularly in pharmacology.
Biological Activities
1. Anticancer Activity
Research indicates that compounds containing thiazole moieties often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. The IC50 values for these compounds can be lower than those of established chemotherapeutic agents like doxorubicin, highlighting their potential as anticancer agents .
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties. In recent studies, thiazole derivatives have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) suggest that these compounds can be effective alternatives to traditional antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus ATCC 25923 | 28–168 | |
| This compound | E. coli ATCC 25922 | 135–229 |
3. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Thiazole derivatives have shown the ability to scavenge free radicals effectively, thus providing a protective effect against oxidative stress-related damage in cells.
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Cytotoxicity : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways involving Bcl-2 family proteins .
- Antimicrobial Mechanism : The thiazole ring enhances membrane permeability in bacteria, leading to increased susceptibility to the compound .
Case Studies
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups treated with saline or standard chemotherapy .
Case Study 2: Antimicrobial Resistance
In a clinical setting, the efficacy of thiazole-based compounds was tested against antibiotic-resistant strains of bacteria. The results indicated that these compounds could effectively inhibit growth where traditional antibiotics failed .
Q & A
Q. What are the standard synthetic routes for preparing 4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide?
Methodological Answer: The synthesis typically involves two key steps:
- Thiazole Ring Formation : Reacting 3-methoxyphenyl isothiocyanate with α-bromoacetophenone derivatives in the presence of a base (e.g., K₂CO₃) to form the thiazole core .
- Amidation : Coupling the thiazole intermediate with 4-acetylbenzoyl chloride using coupling agents like EDCI/HOBt in anhydrous DCM under nitrogen to prevent oxidation .
Key Conditions : Temperature (60–80°C for thiazole formation), inert atmosphere (N₂/Ar), and solvent purity (e.g., dry DCM). Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed by ¹H NMR .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., acetyl group at δ ~2.6 ppm, thiazole protons at δ 7.1–8.3 ppm) and confirms regiochemistry .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 395.1) .
- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects, as demonstrated in structurally similar thiazole derivatives .
Q. How does the methoxyphenyl substituent influence reactivity in cross-coupling reactions?
Methodological Answer: The 3-methoxyphenyl group acts as an electron-donating moiety, enhancing electrophilic substitution at the thiazole C-5 position. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via ¹H NMR to distinguish between C-4 and C-5 products .
Advanced Research Questions
Q. How can low yields during amidation be systematically addressed?
Methodological Answer: Low yields (<40%) often arise from:
- Moisture Sensitivity : Ensure anhydrous conditions using molecular sieves in DCM .
- Coupling Agent Efficiency : Compare EDCI, DCC, or HATU with stoichiometric adjustments (1.2–1.5 eq. reagent).
- Byproduct Formation : Add DMAP (10 mol%) to suppress acylurea byproducts. Validate via LC-MS and column chromatography (SiO₂, gradient elution) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?
Methodological Answer:
- Assay Validation : Replicate studies using standardized cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial) and controls (e.g., doxorubicin/ampicillin) .
- Purity Verification : Re-purify the compound via recrystallization (ethanol/water) and confirm by HPLC .
- Mechanistic Profiling : Conduct target-specific assays (e.g., kinase inhibition for anticancer activity) and molecular docking (PDB: 1M17 for EGFR) to identify off-target effects .
Q. How can computational methods predict metabolic stability of this compound?
Methodological Answer:
- In Silico Tools : Use SwissADME to predict CYP450 metabolism (e.g., CYP3A4-mediated oxidation of acetyl group) .
- MD Simulations : Analyze binding affinity to serum albumin (PDB: 2BXN) to estimate plasma half-life. Optimize stability by substituting the acetyl group with trifluoroacetyl .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
